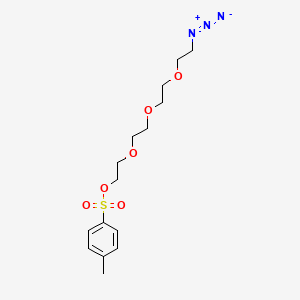

Azide-PEG4-Tos

Overview

Description

Azide-PEG4-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . It is commonly used in the synthesis of PROTACs .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis

This compound has a molecular weight of 373.4 g/mol . Its molecular formula is C15H23N3O6S .Chemical Reactions Analysis

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Scientific Research Applications

1. Tissue Engineering

Azide-PEG4-Tos has been utilized in the synthesis of biocompatible hydrogels for tissue engineering, particularly in cartilage regeneration. Hydrogels derived from hyaluronic acid and cross-linked via copper-free click reactions between an azide and dibenzyl cyclooctyne support cell survival and regenerate cartilaginous tissue, demonstrating potential in injectable scaffolds for tissue engineering (Han et al., 2018).

2. Polymer Science

In polymer science, this compound plays a crucial role in the synthesis of functionalized poly(ethylene glycol) (PEG) azides, which are increasingly used in conjugation chemistry and targeted drug delivery. The quantification of azide incorporation into PEG polymers is essential for effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).

3. Biomedical Applications

In biomedical applications, this compound is used in the fabrication of injectable, fast-degradable hydrogels. These PEG-based hydrogels, synthesized via bioorthogonal strain-promoted azide-alkyne cycloaddition, exhibit good biocompatibility and are suitable for uses such as embolic agents in interventional therapy (Jiang et al., 2015).

4. Surface Engineering

This compound is applied in surface engineering to improve the stability and density of poly(ethylene glycol) layers on silicon surfaces. This enhancement is crucial for optimizing antifouling properties in biomedical applications (Flavel et al., 2013).

5. Nanotechnology

In the field of nanotechnology, this compound contributes to the construction of complex nanostructures. For instance, its application in the synthesis of polyethylene glycol-branch-azide bivalent-brush polymers demonstrates the potential for creating a range of novel nanoscopic structures (Johnson et al., 2011).

6. Bioconjugation

This compound is also vital in bioconjugation, particularly in the development of efficient bioorthogonal reactions for biomaterials and chemical biology. Its application in the Staudinger reaction for chemoselective fluorescence labeling of proteins and nucleic acids highlights its significance in bioconjugation (Xie et al., 2018).

7. Analytical Chemistry

In analytical chemistry, this compound is used for the quantification of azide levels in protein samples, essential due to the toxic nature of sodium azide. Ion-exchange chromatography methods developed for this purpose are crucial for ensuring the safety of proteins used in scientific research (Annable & Sly, 1991).

Mechanism of Action

Azide-PEG4-Tos, also known as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterofunctional crosslinker with a wide range of applications in biochemical research .

Target of Action

this compound primarily targets proteins and enzymes for immobilization on solid supports . It is used in the synthesis of PROTACs, which are molecules that induce the degradation of specific proteins within cells .

Mode of Action

The compound contains an azide (N3) group and a tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

this compound is involved in the process of protein immobilization, where it forms a stable covalent bond between the protein and the solid support . This process is facilitated by the azide-alkyne cycloaddition, a type of Click Chemistry .

Pharmacokinetics

The presence of a peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound action is the formation of stable, highly bio-active conjugates of proteins or enzymes with solid supports . This is particularly useful in various applications such as the fabrication of biosensors, biochips, and microdevices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive groups. For instance, the compound is typically stored at -20°C to maintain its stability . Furthermore, the presence of alkyne, BCN, or DBCO groups is necessary for the azide group of the compound to react and form a stable triazole linkage .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)